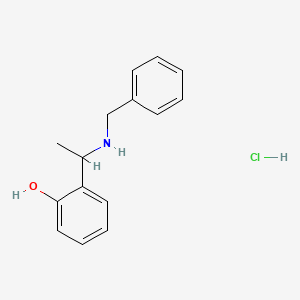![molecular formula C15H13ClN2O6S B2512361 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid CAS No. 420094-37-7](/img/structure/B2512361.png)
3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid, commonly referred to as CPSPA, is a chemical compound that has gained significant attention in the world of scientific research. It has a molecular formula of C15H13ClN2O6S and a molecular weight of 384.79 .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of atoms, including carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S). The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid can be determined using various analytical techniques. The compound has a molecular weight of 384.79 .Applications De Recherche Scientifique
Synthesis of Optically Active Amino Acid Derivatives
Research by Foresti et al. (2003) explores the synthesis of optically active α-amidoalkylphenyl sulfones, which are crucial in creating biologically active compounds. The study focuses on the reaction of N-acylimines with sodium methanenitronate to yield nitro adducts, followed by a Nef reaction and methylation to produce β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are important for the preparation of biologically active compounds, indicating the potential application of the 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid in this domain (Foresti et al., 2003).
Reactions in Aqueous Sodium Hydroxide Solution
Shaw and Miller (1970) studied the reactions of various phenyl sulfones, including 2-aminophenylsulfonylacetic acid, in aqueous sodium hydroxide. The study provides insights into the behavior of these compounds under specific conditions, which is critical for understanding the reactivity and potential applications of related substances, such as 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid (Shaw & Miller, 1970).
Activation of Liver Carcinogens
Research by Sodum et al. (1994) delves into the activation of carcinogens like 2-nitropropane in the liver, mediated by aryl sulfotransferase. This study's findings contribute to understanding the biochemical pathways involved in carcinogenesis and could be relevant to the study of similar compounds, such as 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid, in terms of their metabolic processing and potential carcinogenic effects (Sodum et al., 1994).
Amination of Nucleic Acids
Sodum and Fiala (1998) identified that the hepatocarcinogen 2-nitropropane induces liver DNA and RNA base modifications, leading to the formation of compounds like 8-aminoguanine and 8-oxoguanine. The study highlights the potential of certain chemicals to modify nucleic acids, suggesting possible research avenues for 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid in the context of DNA/RNA interactions (Sodum & Fiala, 1998).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For similar compounds, safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .
Propriétés
IUPAC Name |
3-[(2-chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c16-12-7-6-11(18(21)22)8-14(12)25(23,24)17-13(9-15(19)20)10-4-2-1-3-5-10/h1-8,13,17H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSOOILSFLGAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2512278.png)
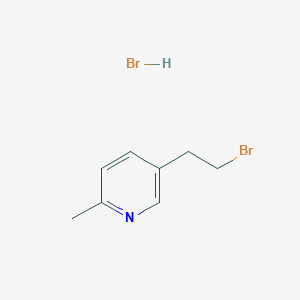
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)
![1-[1-(Oxan-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2512286.png)
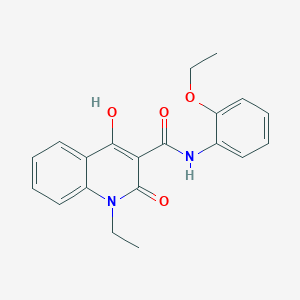
![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)
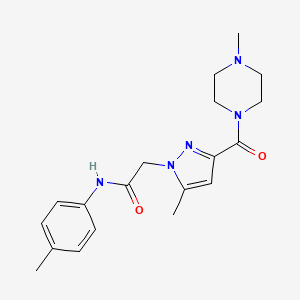
![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2512291.png)
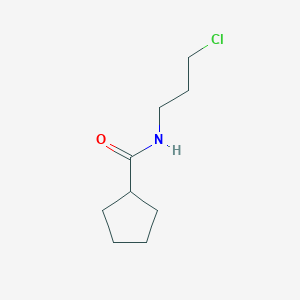
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2512295.png)
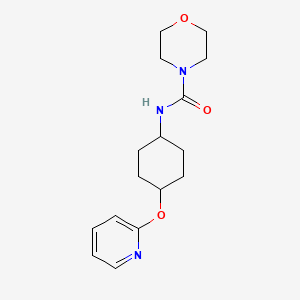
![(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2512298.png)

